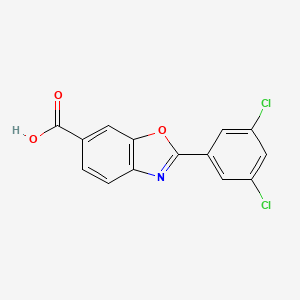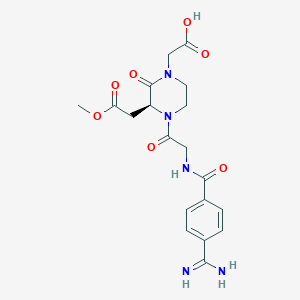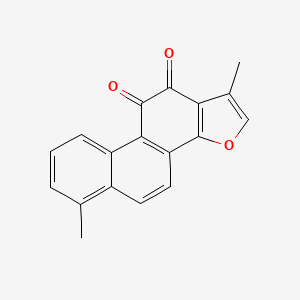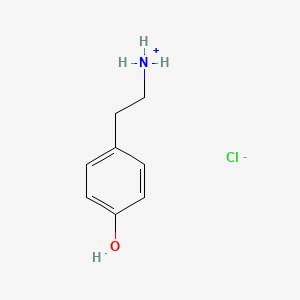
Chlorhydrate de tyramine
Vue d'ensemble
Description
Chlorhydrate de tyramine : est un composé monoamine naturellement présent dérivé de l'acide aminé tyrosine. Il est connu pour son rôle dans l'induction de la libération des catécholamines, qui sont des neurotransmetteurs tels que la dopamine, la noradrénaline et l'adrénaline . Le this compound se retrouve couramment dans divers aliments, en particulier ceux qui sont fermentés, vieillis ou gâtés .
Applications De Recherche Scientifique
Chemistry: Tyramine hydrochloride is used in the synthesis of various chemical compounds and materials, including hydrogels and signal amplification reagents .
Biology: In biological research, tyramine hydrochloride is used to study neuronal stimulation and neurotransmitter release .
Medicine: Tyramine hydrochloride is investigated for its potential therapeutic applications, including drug delivery systems for rheumatoid arthritis treatment .
Industry: It is used in the production of biodegradable materials and as a precursor for various industrial chemicals .
Mécanisme D'action
Target of Action
Tyramine hydrochloride primarily targets catecholamine . Catecholamines are a group of hormones, including dopamine, norepinephrine, and epinephrine, that play a crucial role in the body’s fight or flight response .
Mode of Action
Tyramine acts by inducing the release of catecholamine . An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects .
Biochemical Pathways
Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine . It is metabolized by various enzymes, including monoamine oxidases . Normally, tyramine is degraded by monoamine oxidases (MAOs) .
Pharmacokinetics
The pharmacokinetics of tyramine is highly variable among individuals . On average, as much as 76.8% of the dose is recovered in urine in the form of the MAO-catalysed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway . The systemic exposure of 4-HPAA varied only up to 3-fold, indicating no strong heritable variation in peripheral MAO-A activity .
Result of Action
The action of tyramine results in the release of catecholamines, leading to various physiological effects . For instance, systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration . In less than 10% of participants, individually variable blood pressure peaks by >40 mmHg above baseline were observed at tyramine concentrations of >60 µg/l .
Action Environment
The action of tyramine can be influenced by various environmental factors. For example, tyramine levels in food can go up when foods are at room temperature or go past their freshness date . Also, tyramine is a natural constituent of numerous food products, and its levels can be influenced by a large number of intrinsic and extrinsic factors . Therefore, the dietary intake and storage conditions of food can significantly affect the action, efficacy, and stability of tyramine .
Analyse Biochimique
Biochemical Properties
Tyramine hydrochloride may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that subsequently undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . It is a trace amine-associated receptor 1 (TAAR1) agonist .
Cellular Effects
Tyramine hydrochloride ingestion depletes serotonin, epinephrine, and norepinephrine reserves . This results in elevated biological events such as cardiovascular function, blood pressure, glucose production, and overall metabolism .
Molecular Mechanism
Tyramine hydrochloride activates TAAR1 . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus .
Temporal Effects in Laboratory Settings
The pharmacokinetics, pharmacodynamics, and pharmacogenetics of tyramine hydrochloride were studied in 88 healthy volunteers after oral administration of a 400 mg dose . A strong interindividual variation in systemic tyramine exposure was observed .
Dosage Effects in Animal Models
The effects of tyramine hydrochloride vary with different dosages in animal models . Systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration .
Metabolic Pathways
Tyramine hydrochloride is a prototypic substrate of monoamine oxidase A (MAO-A) . As much as 76.8% of the dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .
Transport and Distribution
It is known that tyramine hydrochloride can cross the blood-brain barrier, which suggests that it may be transported across cell membranes .
Subcellular Localization
Given its role as a neurotransmitter and its ability to cross the blood-brain barrier, it is likely that it is found in high concentrations in the synaptic clefts of neurons .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de tyramine peut être synthétisé par un processus biocatalytique impliquant plusieurs étapes. Une méthode efficace implique la conversion de la sérine en tyrosine en utilisant la sérine désaminase et la tyrosine phénol-lyase, suivie de la décarboxylation de la tyrosine en tyramine en utilisant la tyrosine décarboxylase . Ce processus est réalisé dans des conditions spécifiques telles que pH 8,0, 37 °C et la présence de Triton X-100 .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par hydrolyse acide de matériaux contenant de la kératine, tels que les cheveux et les plumes. Cette méthode génère une quantité importante d'eaux usées d'hydrolyse acide de la kératine, qui peuvent être recyclées pour produire du this compound avec un rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de tyramine subit diverses réactions chimiques, notamment :
Oxydation : La tyramine peut être oxydée pour former du 4-hydroxyphénylacétaldéhyde.
Substitution : Elle peut participer à des réactions de substitution pour former divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent les enzymes monoamine oxydase.
Substitution : Des réactifs tels que les carbodiimides sont utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : 4-hydroxyphénylacétaldéhyde.
Substitution : Hydrogel à base de tyramine et autres dérivés.
Applications de la recherche scientifique
Chimie : Le this compound est utilisé dans la synthèse de divers composés chimiques et matériaux, y compris les hydrogels et les réactifs d'amplification du signal .
Biologie : En recherche biologique, le this compound est utilisé pour étudier la stimulation neuronale et la libération de neurotransmetteurs .
Médecine : Le this compound est étudié pour ses applications thérapeutiques potentielles, y compris les systèmes d'administration de médicaments pour le traitement de la polyarthrite rhumatoïde .
Industrie : Il est utilisé dans la production de matériaux biodégradables et comme précurseur de divers produits chimiques industriels .
Mécanisme d'action
Le this compound exerce ses effets en induisant la libération des catécholamines, qui sont des neurotransmetteurs impliqués dans divers processus physiologiques. Il agit comme un agent libérant les catécholamines, ce qui conduit à une augmentation des niveaux de dopamine, de noradrénaline et d'adrénaline . Ce mécanisme est principalement médié par l'interaction avec les enzymes monoamine oxydase, qui métabolisent la tyramine .
Comparaison Avec Des Composés Similaires
Composés similaires :
Phényléthylamine : Structure et fonction similaires, également un neurotransmetteur.
Octopamine : Autre composé monoamine avec des effets physiologiques similaires.
Unicité : Le chlorhydrate de tyramine est unique en ce qu'il est incapable de traverser la barrière hémato-encéphalique, ce qui limite ses effets aux actions sympathomimétiques périphériques . Cette caractéristique le distingue des autres composés similaires qui peuvent affecter le système nerveux central.
Propriétés
IUPAC Name |
4-(2-aminoethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034087 | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-19-5 | |
| Record name | Tyramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tyramine hydrochloride exert its sympathomimetic effects?
A1: Tyramine hydrochloride acts as an indirect sympathomimetic agent by triggering the release of norepinephrine from neuronal storage vesicles. [, ]. This released norepinephrine then interacts with adrenergic receptors, leading to various physiological effects like increased heart rate and blood pressure. [, ].
Q2: How does reserpine pretreatment affect the activity of tyramine hydrochloride?
A2: Reserpine depletes norepinephrine stores, thereby diminishing the pressor effects of tyramine hydrochloride. [, ]. This highlights the dependence of tyramine's action on the availability of norepinephrine.
Q3: Can the effects of tyramine hydrochloride be restored after reserpine treatment?
A3: Yes, prolonged infusion of norepinephrine [] or metaraminol [] can restore the pressor response to tyramine hydrochloride in reserpinized animals. This further supports the concept that tyramine's actions are mediated by norepinephrine release.
Q4: Does tyramine hydrochloride interact with monoamine oxidase (MAO)?
A4: Yes, tyramine hydrochloride is a substrate for MAO, particularly MAO-A, which plays a crucial role in its metabolism []. This interaction forms the basis for understanding potential drug interactions with MAO inhibitors.
Q5: What happens when tyramine hydrochloride is administered to individuals taking MAO inhibitors?
A5: Co-administration of tyramine hydrochloride with MAO inhibitors, especially MAO-A inhibitors like moclobemide, can lead to a significant potentiation of its pressor effects []. This is because MAO inhibition prevents tyramine breakdown, leading to its accumulation and exaggerated sympathomimetic responses.
Q6: What is the molecular formula and weight of tyramine hydrochloride?
A6: The molecular formula of tyramine hydrochloride is C8H12ClNO, and its molecular weight is 173.64 g/mol. []
Q7: What is the crystal structure of tyramine hydrochloride?
A7: Tyramine hydrochloride crystallizes in the orthorhombic system, belonging to the space group Pbcn. The unit cell dimensions are a = 19.961 Å, b = 10.756 Å, and c = 8.243 Å. []
Q8: Can tyramine hydrochloride be used in analytical techniques like micellar electrokinetic chromatography (MEKC)?
A8: Yes, tyramine hydrochloride has been successfully employed as an internal standard in MEKC methods for the simultaneous determination of antiviral drugs like acyclovir and valacyclovir, along with their impurity guanine. []
Q9: Does tyramine hydrochloride participate in any enzymatic reactions?
A9: While not a catalyst itself, tyramine hydrochloride serves as a substrate for enzymes like tyrosinase [] and monoamine oxidase [, ]. These enzymatic reactions are crucial for understanding tyramine's metabolism and potential applications.
Q10: Have computational methods been applied to study tyramine hydrochloride?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the vibrational dynamics and potential energy distribution of tyramine hydrochloride, providing insights into its structural and electronic properties. []
Q11: How do structural modifications to tyramine affect its biological activity?
A11: While specific SAR studies are limited within the provided research, the presence of the hydroxyl group on the aromatic ring is known to be crucial for the interaction of tyramine with tyrosinase []. Modifications to this group or the amine side chain could potentially alter its binding affinity and biological activity.
Q12: What analytical techniques are commonly employed to detect and quantify tyramine hydrochloride?
A12: Several techniques have been used for tyramine hydrochloride analysis, including gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], micellar electrokinetic chromatography (MEKC) [], and nuclear magnetic resonance (NMR) []. The choice of method depends on the specific application and required sensitivity.
Q13: What is the importance of analytical method validation in tyramine hydrochloride research?
A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the obtained data. This involves establishing parameters like linearity, limit of detection, limit of quantification, recovery, and stability, ensuring that the analytical method is fit for its intended purpose. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
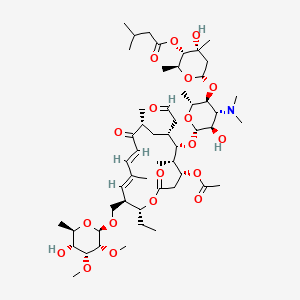
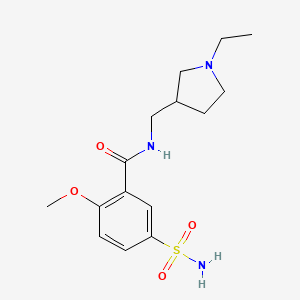

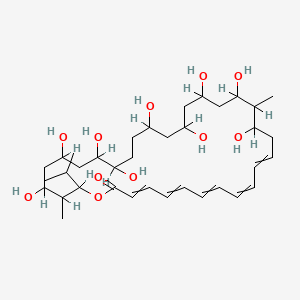
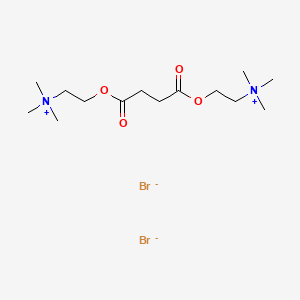
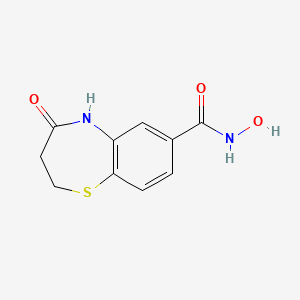

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)
